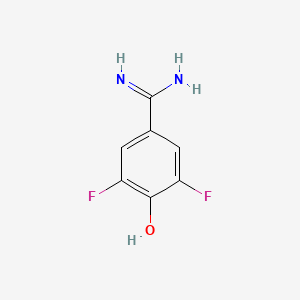
3,5-Difluoro-4-hydroxybenzimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Difluoro-4-hydroxybenzimidamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzene ring, along with an imidamide group. This compound has garnered interest due to its potential use in biochemical studies and as a fluorophore in imaging applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-hydroxybenzimidamide typically involves the introduction of fluorine atoms and the hydroxyl group onto a benzene ring, followed by the formation of the imidamide group. One common method involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The hydroxyl group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents. The imidamide group is then formed through a reaction with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
3,5-Difluoro-4-hydroxybenzimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives with various functional groups.
科学研究应用
3,5-Difluoro-4-hydroxybenzimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed as a fluorophore for imaging applications, particularly in live-cell imaging due to its non-toxic and cell-permeable properties.
Medicine: Potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a component in various chemical processes.
作用机制
The mechanism of action of 3,5-Difluoro-4-hydroxybenzimidamide involves its interaction with specific molecular targets and pathways. As a fluorophore, it fluoresces when its benzene ring is fixed in a planar conformation. This property is exploited in imaging applications where the compound binds to specific targets, allowing for visualization under fluorescence microscopy. The exact molecular targets and pathways may vary depending on the specific application and experimental conditions.
相似化合物的比较
3,5-Difluoro-4-hydroxybenzimidamide can be compared with other similar compounds such as:
3,5-Difluoro-4-hydroxybenzylidene imidazolinone: Another fluorophore with similar structural features but different applications.
3,5-Difluoro-4-hydroxybenzoic acid: A compound with similar functional groups but different reactivity and applications.
4-Hydroxybenzimidamide: Lacks the fluorine atoms, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of fluorine atoms and the imidamide group, which imparts distinct chemical and physical properties, making it suitable for specific research and industrial applications.
属性
分子式 |
C7H6F2N2O |
|---|---|
分子量 |
172.13 g/mol |
IUPAC 名称 |
3,5-difluoro-4-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6F2N2O/c8-4-1-3(7(10)11)2-5(9)6(4)12/h1-2,12H,(H3,10,11) |
InChI 键 |
XMYOTBNHIQJJJT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)O)F)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


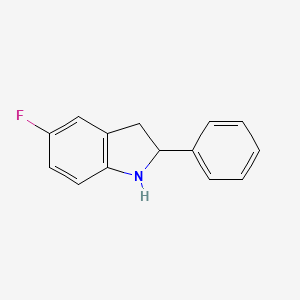
![(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12976233.png)
![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12976239.png)
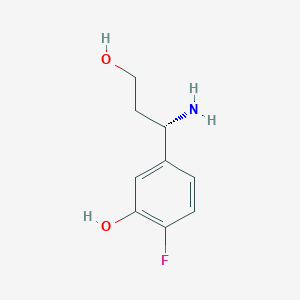
![1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol](/img/structure/B12976253.png)
![5-Azaspiro[3.6]decan-6-one](/img/structure/B12976261.png)
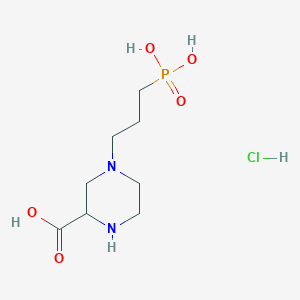

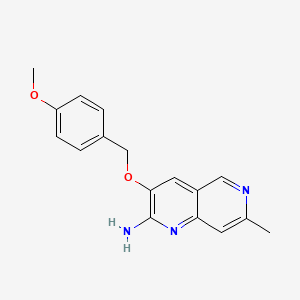



![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)
